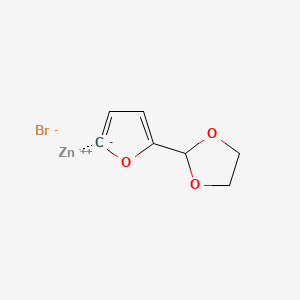![molecular formula C8H15NO B12096303 1H-Pyrrolo[2,1-c][1,4]oxazine,hexahydro-4-methyl-,(4S,8aS)-(9CI)](/img/structure/B12096303.png)
1H-Pyrrolo[2,1-c][1,4]oxazine,hexahydro-4-methyl-,(4S,8aS)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,1-c][1,4]oxazine, hexahydro-4-methyl-, (4S,8aS)-(9CI) is a heterocyclic compound that features a fused ring system combining pyrrole and oxazine structures
Preparation Methods
The synthesis of 1H-Pyrrolo[2,1-c][1,4]oxazine, hexahydro-4-methyl-, (4S,8aS)-(9CI) can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the preparation might involve the use of pyrrole derivatives and oxazine precursors, followed by cyclization reactions facilitated by catalysts such as Cs2CO3 in DMSO . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often through the use of advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
1H-Pyrrolo[2,1-c][1,4]oxazine, hexahydro-4-methyl-, (4S,8aS)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,1-c][1,4]oxazine, hexahydro-4-methyl-, (4S,8aS)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,1-c][1,4]oxazine, hexahydro-4-methyl-, (4S,8aS)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Pyrrolo[2,1-c][1,4]oxazine, hexahydro-4-methyl-, (4S,8aS)-(9CI) can be compared with other similar compounds such as:
Pyrrolo[1,2-a]pyrazines: These compounds share a similar fused ring system but differ in their chemical properties and applications.
Pyrrolo[3,4-c]pyridines: These compounds have a different ring fusion pattern and exhibit distinct biological activities.
Oxazepines: These compounds have a seven-membered ring and are used in different chemical and biological contexts. The uniqueness of 1H-Pyrrolo[2,1-c][1,4]oxazine, hexahydro-4-methyl-, (4S,8aS)-(9CI) lies in its specific ring structure and the resulting chemical properties that make it suitable for various applications.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine |
InChI |
InChI=1S/C8H15NO/c1-7-5-10-6-8-3-2-4-9(7)8/h7-8H,2-6H2,1H3 |
InChI Key |
GHKIRYIQADNQPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC2N1CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate](/img/structure/B12096221.png)

![5-Acetamido-2-[[5-acetamido-6-(2-acetamido-2-carboxyethoxy)-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12096237.png)



![Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(tert-butoxy)butanoate](/img/structure/B12096254.png)

![4,8-Dibromo-6-(2-ethylhexyl)-1,4-dihydrotriazolo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B12096264.png)
![4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine](/img/structure/B12096265.png)



![2-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B12096274.png)
